molecular formula C17H16N2O B12219871 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 82259-42-5

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12219871
CAS No.: 82259-42-5
M. Wt: 264.32 g/mol
InChI Key: INDZHLYDGYUHKM-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by the presence of methyl groups at the 7 and 8 positions, a phenyl group at the 4 position, and a dihydro-2H-1,5-benzodiazepin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of benzodiazepine precursors with appropriate methylating agents. One common method includes the reaction of benzodiazepine with methyl iodide under basic conditions to introduce the methyl groups at the 7 and 8 positions . The phenyl group at the 4 position can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of methyl groups at the 7 and 8 positions and a phenyl group at the 4 position may influence its binding affinity and efficacy at the GABA-A receptor .

Properties

CAS No.

82259-42-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

7,8-dimethyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H16N2O/c1-11-8-15-16(9-12(11)2)19-17(20)10-14(18-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

INDZHLYDGYUHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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